![molecular formula C18H14ClN3O2S B2894689 (Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide CAS No. 450341-30-7](/img/structure/B2894689.png)
(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
- Synthesis of Thieno-Fused Heterocycles : Novel routes for synthesizing thieno-fused heterocycles such as thieno[3,2-b]pyrroles and thieno[3,2-b]furans have been developed. These are achieved through intramolecular heteroannulation of substituted 3-amino/hydroxythiophenes, with potential applications in the development of new fluorescent materials (Acharya et al., 2017).
Biological Applications
- Pyrazoline Derivatives as Anti-inflammatory Agents : Pyrazoline derivatives, similar in structure to the queried compound, have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These compounds have shown significant potential as molecular templates for developing new anti-inflammatory drugs (Ravula et al., 2016).
- Antimicrobial Assessment of Thiosemicarbazide Derivatives : Thiosemicarbazide derivatives, related to the queried compound, have been used as precursors for synthesizing various heterocyclic compounds with notable antimicrobial activities (Elmagd et al., 2017).
Agricultural Applications
- Herbicidal Activity of Acrylates : Research into 2-cyanoacrylates containing chlorothiazolyl groups, which are structurally related to the queried compound, has shown promising herbicidal activities. This could lead to the development of novel herbicides (Wang et al., 2004).
Chemical and Structural Studies
Structural Features and Cytotoxicity of Zinc(II) Complexes : Novel zinc(II) complexes derived from thio-Schiff base of acyl pyrazolone, structurally related to the queried compound, have been synthesized. These complexes exhibit interesting structural features and cytotoxicity against certain cell lines (Shaikh et al., 2019).
Synthesis of Functionalized Cyclopentenes : Acrylamides derived from heterocyclic compounds have been used in asymmetric cycloaddition reactions, highlighting their potential in synthesizing diverse organic compounds (Han et al., 2011).
Synthesis of Fluorescent Probes for Thiol Detection : Pyrazoline-based fluorescent probes, structurally similar to the queried compound, have been developed for sensitive detection of thiols in biological systems (Zhang et al., 2015).
Analytical Chemistry
- Analysis of Heat-Induced Contaminants : Studies have been conducted on the analysis of heat-induced contaminants like acrylamide in carbohydrate-rich food, which is relevant to the queried compound's group (Wenzl et al., 2007).
properties
IUPAC Name |
(Z)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-12-3-5-13(6-4-12)22-18(15-10-25-11-16(15)21-22)20-17(23)8-7-14-2-1-9-24-14/h1-9H,10-11H2,(H,20,23)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVOBMDLIWFMI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)/C=C\C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)
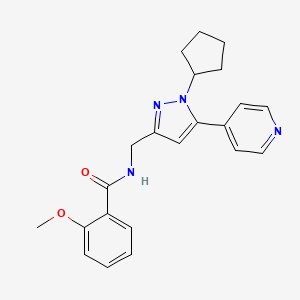
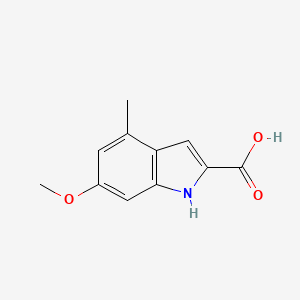


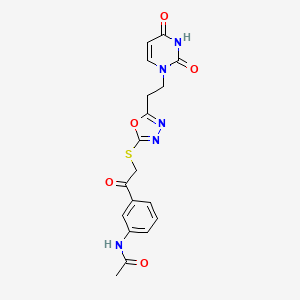
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)
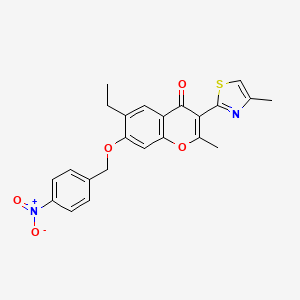
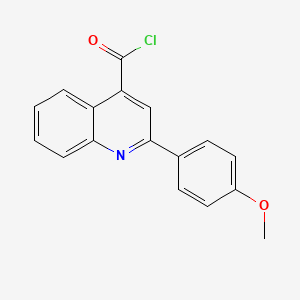
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)
